![molecular formula C18H28N2O4 B5560769 (3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)
(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" involves complex organic reactions. For instance, three-component condensation reactions involving β-ketonitriles, carbonyl- and semi-stabilized pyridinium ylide precursors, and aldehydes have been utilized in the synthesis of related compounds, demonstrating the intricacy and versatility in the approach to synthesize such molecules (Demidov et al., 2021).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds often involve advanced techniques such as X-ray crystallography combined with computational methods like DFT calculations. These analyses provide insights into the molecular conformation, intermolecular interactions, and electronic properties critical for understanding the chemical behavior of the compound (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include addition-rearrangement reactions, cycloadditions, and reactions with various reagents like isocyanates, illustrating the reactivity and potential for chemical modification of these molecules. For example, addition-rearrangement reactions with arylsulfonyl isocyanates generate 3-formyl- and 3-acetyl-6-methoxy-3-methyl-1-(arylsulfonyl)-2-piperidones, showcasing the compound's versatility in organic synthesis (Jao et al., 1996).
Physical Properties Analysis
The physical properties of such compounds, including solubility, dipole moment, and crystalline structure, are essential for their practical application and formulation. Research into related molecules has highlighted the significance of optimizing these properties for improved performance in their respective applications (Matsuda et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and conditions, and the formation of diverse derivatives through functionalization, are critical for the utility of these compounds in organic synthesis and potential pharmaceutical applications. Studies have shown that the reactivity can be influenced by the molecular structure, highlighting the importance of detailed molecular analysis in understanding and predicting chemical behavior (Malet et al., 1993).
Applications De Recherche Scientifique
Pharmacokinetic Modeling
A study by Obach et al. (2018) highlighted the use of in vitro data and physiologically based pharmacokinetic modeling to estimate human exposure to drug metabolites, focusing on a compound with a similar structure. The study illustrates the importance of understanding metabolite exposure to assess drug safety and efficacy.
Solid Form Selection
Research by Kojima et al. (2008) on a zwitterionic 5-HT4 receptor agonist explores the solid-state characterization and selection process for pharmaceutical development, demonstrating the critical role of physical and chemical stability in drug formulation.
Ligand Design for Dopamine Receptors
A study by Rowley et al. (1997) investigated 4-heterocyclylpiperidines as ligands for the human dopamine D4 receptor. The research provides insights into the design of selective ligands with potential applications in neurological disorders.
Metabolism and Pharmacological Activity
The metabolism of a serotonin-4 receptor partial agonist was examined by Sawant-Basak et al. (2013), identifying an unusual pharmacologically active metabolite. This study emphasizes the complexity of drug metabolism and the significance of identifying active metabolites in drug development.
Dual CCR2 and CCR5 Antagonist
Research by Zheng et al. (2011) on the discovery of a potent, selective, and orally bioavailable dual CCR2 and CCR5 antagonist showcases the therapeutic potential of targeting multiple receptors to address complex diseases.
Propriétés
IUPAC Name |
[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-12(2)16-10-15(19-24-16)17(21)20-7-6-18(22,13(3)11-20)14-4-8-23-9-5-14/h10,12-14,22H,4-9,11H2,1-3H3/t13-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWVQJIXQMEFLW-ACJLOTCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=NOC(=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=NOC(=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.